molecular formula C6H10BNO6S B3423010 (3-Aminophenyl)boronic acid sulfate CAS No. 280563-63-5

(3-Aminophenyl)boronic acid sulfate

Cat. No.: B3423010
CAS No.: 280563-63-5
M. Wt: 235.03 g/mol
InChI Key: XMVGYYBQCXVVHU-UHFFFAOYSA-N
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Description

Overview of Arylboronic Acids as Versatile Synthetic Intermediates

Arylboronic acids, organic compounds featuring a boronic acid functional group attached to an aromatic ring, are renowned for their versatility as building blocks in organic synthesis. boronmolecular.comresearchgate.net Their prominence is largely attributed to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.comnih.gov This palladium-catalyzed reaction has become a cornerstone of modern organic chemistry, enabling the construction of complex molecules, including pharmaceuticals and fine chemicals, with high efficiency and functional group tolerance. boronmolecular.comnih.gov

Beyond their utility in forming carbon-carbon bonds, arylboronic acids are also instrumental in creating carbon-heteroatom bonds. nih.gov Furthermore, recent research has unveiled a novel pathway where arylboronic acids can serve as precursors to aryl radicals, expanding their synthetic utility even further. pnas.org Generally regarded as stable and having low toxicity, these compounds are considered "green" synthetic intermediates. boronmolecular.comnih.gov The reactivity and properties of an arylboronic acid can be tuned by altering the substituents on the aromatic ring. boronmolecular.com

The general structure of an arylboronic acid is R-B(OH)₂, where 'R' is an aryl group. These compounds act as Lewis acids, capable of forming reversible covalent complexes with molecules containing diol functionalities, such as sugars and amino acids. wikipedia.org This characteristic is fundamental to their application in molecular recognition and sensor technology. boronmolecular.comwikipedia.org

Significance of (3-Aminophenyl)boronic Acid in Advanced Chemical Synthesis and Materials Science

(3-Aminophenyl)boronic acid, also known as m-aminophenylboronic acid, is a particularly valuable derivative within the arylboronic acid class. nih.gov Its bifunctional nature, possessing both a reactive boronic acid group and a nucleophilic amino group, allows for a diverse range of chemical transformations and applications. It is a key intermediate in the synthesis of various organic compounds and materials. sigmaaldrich.com

In the realm of materials science, (3-Aminophenyl)boronic acid is utilized as a boronic acid source in the synthesis of boronate-functionalized monomers. sigmaaldrich.com These monomers are subsequently polymerized to create high-quality polymer films with specific functionalities. sigmaaldrich.com Furthermore, its ability to bind with diols has been harnessed in the development of sensors. For instance, it has been used in the synthesis of phenylboronic acid-functionalized inverse opal hydrogels for glucose sensing. sigmaaldrich.com The compound is also integral to the creation of sensor systems for bacteria detection by conjugating it with pH-responsive polymers and gold nanoparticles. scbt.com

In synthetic chemistry, (3-Aminophenyl)boronic acid and its salts are important reagents. The hydrochloride salt, for example, is a key reagent in Suzuki-Miyaura coupling reactions and has been used in the synthesis of boronic acid esters that are precursors to more complex molecules. sigmaaldrich.com It is also employed in the synthesis of complexing reagents for the immobilization of proteins on chromatographic supports. sigmaaldrich.com The compound serves as a building block for boronic acid-based inhibitors of enzymes like β-lactamases. tcichemicals.com

Role of Sulfate (B86663) Salt Form in Handling, Stability, and Synthetic Methodologies

While boronic acids are invaluable, some can be inherently unstable, which can complicate their storage, handling, and the stoichiometry of reactions. nih.gov A common strategy to overcome this is the formation of stable derivatives, such as esters or salts. nih.govnih.gov The sulfate salt of (3-Aminophenyl)boronic acid, specifically (3-Aminophenyl)boronic acid hemisulfate, is a commercially available form of this versatile reagent. sigmaaldrich.com

The formation of a salt by reacting the basic amino group of (3-Aminophenyl)boronic acid with sulfuric acid offers several advantages. It typically results in a stable, crystalline solid with a high melting point (≥300 °C), which enhances its shelf-life and makes it easier to handle and weigh accurately compared to the free base, which may be less stable. sigmaaldrich.com This increased stability is crucial for ensuring reproducibility in synthetic protocols.

The use of the sulfate salt can also be beneficial in certain synthetic methodologies. While the salt form protects the amino group, the boronic acid moiety can still participate in its characteristic reactions. The hemisulfate salt has been specifically cited for its use in the synthesis of materials for glucose sensing and protein immobilization, indicating its compatibility with and utility in these advanced synthetic applications. sigmaaldrich.com

Properties

IUPAC Name

(3-aminophenyl)boronic acid;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C6H8BNO2.H2O4S/c8-6-3-1-2-5(4-6)7(9)10;1-5(2,3)4/h1-4,9-10H,8H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XMVGYYBQCXVVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N)(O)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10BNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10985112
Record name (3-Aminophenyl)boronic acid--sulfuric acid (1/1)
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Molecular Weight

235.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

66472-86-4, 280563-63-5
Record name (3-Aminophenyl)boronic acid hemisulfate
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Record name NSC87958
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Record name (3-Aminophenyl)boronic acid--sulfuric acid (1/1)
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Synthetic Methodologies and Preparation Strategies for 3 Aminophenyl Boronic Acid Sulfate

Established Synthetic Routes to 3-Aminophenylboronic Acid Precursors

The synthesis of 3-aminophenylboronic acid can be achieved through several established routes, primarily involving palladium-catalyzed cross-coupling reactions or the reduction of a nitro-substituted precursor.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a cornerstone of modern organic synthesis and provide a versatile method for preparing arylboronic acids. nih.govyoutube.com In this approach, an aryl halide or triflate is coupled with a boron-containing reagent in the presence of a palladium catalyst and a base. For the synthesis of 3-aminophenylboronic acid, a common starting material is 3-bromoaniline (B18343) or a protected derivative.

One reported method involves the reaction of 3-nitrobenzophenone (B1329437) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) or bis(catecholato)diboron (B79384), in the presence of a palladium catalyst. google.com The resulting boronate ester is then hydrolyzed to yield the boronic acid. A key advantage of this method is the potential for a one-pot synthesis where the nitro group is subsequently reduced. google.com The choice of catalyst, ligand, base, and solvent are critical for optimizing the reaction yield and purity.

Catalysts: Palladium complexes such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed.

Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃) or phosphates (e.g., K₃PO₄) are frequently used to activate the boronic acid derivative. google.com

Solvents: A variety of organic solvents can be used, including dimethylformamide (DMF), dioxane, and tetrahydrofuran (B95107) (THF). google.com

A patent describes a method for producing 3-aminophenylboronic acid by reacting 3-nitrobenzophenone and biboric acid o-catechol ester with a palladium catalyst and an alkali. google.com The resulting product is then quenched with water, and the nitro group is reduced in the process. google.com

Reduction of Nitro-Substituted Phenylboronic Acid Derivatives

An alternative and widely used strategy involves the synthesis of 3-nitrophenylboronic acid, followed by the reduction of the nitro group to an amine. google.com

The nitration of phenylboronic acid can be achieved using nitrating agents like fuming nitric acid. However, this method can sometimes lead to side products and purification challenges. google.com

Once 3-nitrophenylboronic acid is obtained, the nitro group can be reduced to an amine using various reducing agents. Common methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). google.com

Metal-Acid Reduction: Reagents like iron powder in the presence of an acid (e.g., hydrochloric acid) or tin(II) chloride can effectively reduce the nitro group. google.com

A historical method reported in the Journal of the American Chemical Society describes the formation of 3-nitrophenylboronic acid by reacting phenylboronic acid with fuming nitric acid in the presence of urea, followed by reduction with ferric hydroxide (B78521) and barium hydroxide. google.com

Conversion to the Sulfate (B86663) Salt Form and Purification Protocols

(3-Aminophenyl)boronic acid is often converted to its hemisulfate salt, which is a more stable and easily handled solid. sigmaaldrich.com

Acidification and Precipitation Techniques

The conversion to the sulfate salt is typically achieved by treating a solution of 3-aminophenylboronic acid with sulfuric acid. google.comsigmaaldrich.com The resulting (3-Aminophenyl)boronic acid sulfate is generally less soluble in common organic solvents and can be isolated by precipitation.

The general procedure involves:

Dissolving the crude 3-aminophenylboronic acid in a suitable solvent.

Adding a stoichiometric amount of sulfuric acid (often as a dilute solution) to the mixture.

The sulfate salt precipitates out of the solution.

The solid is then collected by filtration, washed with a suitable solvent to remove impurities, and dried.

A patent describes a purification process where the reaction mixture containing 3-aminophenylboronic acid is acidified with an acid like hydrochloric acid or sulfuric acid to form the salt, which partitions into the aqueous layer. google.com After separating the aqueous layer, the pH is adjusted to near neutral, and the purified 3-aminophenylboronic acid is extracted. google.com

Strategies for Yield Optimization and Purity Enhancement

Optimizing the yield and purity of this compound involves careful control of reaction conditions and purification steps.

Recrystallization: This is a common technique for purifying the final product. researchgate.net The choice of solvent system is crucial for effective purification.

Chromatography: While less common for the bulk purification of the sulfate salt, chromatographic techniques can be used to purify the 3-aminophenylboronic acid precursor. researchgate.net

Control of pH: During the precipitation of the sulfate salt, careful control of the pH can maximize the yield and minimize the co-precipitation of impurities. google.com

The stability of boronic acids can be a concern, and it has been noted that preparing the hydrate (B1144303) form of 3-aminophenylboronic acid can improve its long-term stability. google.com

Derivatization from Other Boronic Acid Forms

(3-Aminophenyl)boronic acid can also be prepared through the derivatization of other boronic acid compounds. This can involve the introduction of the amino group onto a pre-existing phenylboronic acid scaffold or the transformation of other functional groups.

For instance, a boronic acid with a different functional group at the 3-position could potentially be converted to the amino group through standard organic transformations. However, direct synthetic routes starting from readily available materials are generally more common.

Preparation of Pinacolate Esters from Sulfate Salt

The conversion of boronic acids to their corresponding pinacol (B44631) esters is a frequent strategy in organic synthesis to enhance stability, improve solubility in organic solvents, and facilitate purification. The pinacol ester of (3-aminophenyl)boronic acid, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is a valuable reagent for applications such as Suzuki-Miyaura coupling. sigmaaldrich.com

While direct synthesis from the sulfate salt is not extensively detailed in dedicated literature, the preparation generally follows established methods for the esterification of boronic acid salts. A common laboratory procedure involves the reaction of the boronic acid salt with pinacol in an organic solvent, often in the presence of a dehydrating agent to drive the reaction to completion. guidechem.comorgsyn.org For instance, a method reported for the analogous hydrochloride salt involves stirring the salt with pinacol and anhydrous magnesium sulfate in tetrahydrofuran at room temperature. guidechem.com After the reaction is complete, the solid magnesium sulfate and other salts are filtered off, and the product is isolated from the filtrate. guidechem.com This general approach is applicable to the sulfate salt.

The reaction proceeds by the condensation of the diol (pinacol) with the boronic acid moiety, eliminating water. The anhydrous magnesium sulfate acts as a sequestering agent for the water produced, thus favoring the formation of the ester. guidechem.comorgsyn.org

General Reaction Parameters for Pinacol Ester Formation

Reactant/ReagentRoleTypical SolventConditionsWorkupReference
This compoundStarting MaterialTetrahydrofuran (THF) or Diethyl EtherRoom Temperature, StirringFiltration to remove solids, solvent evaporation, purification by chromatography or recrystallization. guidechem.comorgsyn.org
PinacolEsterifying Agent
Anhydrous Magnesium SulfateDehydrating Agent

The crude product obtained after solvent evaporation can be purified using techniques like column chromatography or recrystallization to yield the pure 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. guidechem.com

Industrial and Laboratory Scale Synthesis Considerations

This compound is readily available from chemical suppliers as a research-grade chemical, indicating established synthesis methods for laboratory quantities. sigmaaldrich.com However, considerations for large-scale industrial production often prioritize cost, safety, scalability, and efficiency, which may lead to different synthetic routes compared to laboratory-scale preparations.

A patented method designed for industrial production describes a two-step process starting from 3-nitrobenzophenone. google.com This process involves:

Coupling Reaction : A palladium-catalyzed coupling reaction between 3-nitrobenzophenone and a diboron reagent like bis(catecholato)diboron is performed in the presence of a base (e.g., potassium carbonate) and an organic solvent (e.g., dioxane). google.com

Reduction and Hydrolysis : The resulting reaction mixture, containing the 3-nitrophenylboronic acid ester, is quenched with water. This step simultaneously reduces the nitro group to an amine and hydrolyzes the boronic ester to the desired 3-aminophenylboronic acid. google.com

This approach is advantageous for large-scale production as it avoids the use of ultra-low temperatures and results in a high-purity product. google.com

For the synthesis of the corresponding pinacol ester on a larger scale, processes have been developed for analogous compounds like 4-aminophenylboronic acid pinacol ester. clockss.orgresearchgate.net These scalable methods often involve the protection of the amine, followed by a metalation reaction (e.g., using a lithium trialkylmagnesiate) at a moderately low temperature (-20 °C), and subsequent reaction with an trialkyl borate (B1201080) and pinacol. clockss.orgresearchgate.net Such multi-step but highly efficient processes have been successfully scaled to kilogram quantities, demonstrating their industrial viability. clockss.orgresearchgate.net These strategies highlight key considerations for scaling up, including the use of protecting groups and robust metalation/borylation reaction sequences.

Chemical Reactivity and Functional Group Transformations of 3 Aminophenyl Boronic Acid

Reactivity of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is an electrophilic Lewis acid, which dictates its primary modes of reactivity. It readily participates in reactions involving nucleophiles, most notably the formation of boronate esters and as a key component in palladium-catalyzed cross-coupling reactions.

Reversible Boronate Ester Formation with Diols and Polyols

A hallmark of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. acs.orgnih.govresearchgate.net This reaction results in the formation of cyclic boronate esters, which are five- or six-membered rings known as dioxaborolanes and dioxaborinanes, respectively. wikipedia.orgwiley-vch.de This reversible nature is particularly useful for applications such as chemical sensing and the development of dynamic materials. sigmaaldrich.comresearchgate.net

The efficiency and stability of boronate ester formation are highly dependent on the structure of the diol. Several factors influence the binding affinity between a boronic acid and a diol:

Diol Stereochemistry : Boronic acids exhibit a strong preference for binding with cis-diols over trans-diols. The pre-organized spatial arrangement of hydroxyl groups in a cis-configuration facilitates the formation of a stable cyclic ester.

Dihedral Angle : The dihedral angle between the two hydroxyl groups of the diol is a critical factor. acs.orgnih.gov A smaller dihedral angle generally leads to stronger binding as it reduces the steric strain in the resulting boronate ester ring.

Steric Hindrance : Steric hindrance around either the boronic acid or the diol can impede complex formation. nih.gov

Diol pKa : The acidity of the diol's hydroxyl groups also plays a role in the binding association. nih.gov

The interaction of (3-Aminophenyl)boronic acid with various diols highlights these principles. For instance, catechols, which have planar structures and acidic hydroxyl groups, tend to form highly stable complexes with boronic acids at relatively low pH. acs.orgnih.gov A comparative study of diol binding with 3-APBA at pH 7.4 demonstrated varying equilibrium constants based on the diol's structure.

Equilibrium Constants for the Complexation of Diols with 3-Aminophenylboronic acid (APBA) at pH 7.4 manchester.ac.uk
DiolEquilibrium Constant (Kdiol) M-1
Dopamine (B1211576)213
Ascorbic acid158
D-Fructose85
D-Galactose41
D-Mannose32
D-Glucose18

The formation of boronate esters is a pH-sensitive equilibrium. Boronic acids exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate form. acs.org The formation of the ester is generally favored with the neutral form of the boronic acid. acs.org

The key factor governing this pH dependence is the pKa of the boronic acid. Phenylboronic acids typically have a pKa of around 9. acs.org The binding affinity for diols is often optimal at a pH value just below the pKa of the boronic acid. The presence of the amino group on the phenyl ring, as in 3-APBA, can influence the pKa. For instance, ortho-aminomethylphenylboronic acids have a lower pKa due to the electron-withdrawing nature of the ammonium (B1175870) group, which facilitates diol binding at neutral pH. nih.govnih.gov This allows for the formation of the tetrahedral boronate anion at a lower pH, which then reacts with the diol. nih.gov The equilibrium between the boronic acid and the boronate ester is thus highly tunable by adjusting the pH of the solution. nih.gov

Role in Suzuki-Miyaura Cross-Coupling Reactions as a Building Block

(3-Aminophenyl)boronic acid is an important building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.comsnnu.edu.cn This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like 3-APBA) and an organohalide or triflate. libretexts.orgwikipedia.org The reaction is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org

The general mechanism of the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition : The palladium(0) catalyst reacts with the organohalide to form a Pd(II) species. libretexts.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a boronate species. libretexts.org

Reductive Elimination : The two organic groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

(3-Aminophenyl)boronic acid's utility in this reaction allows for the introduction of an aminophenyl group into various molecular scaffolds. This is particularly valuable in medicinal chemistry and materials science for creating complex molecules with specific electronic and structural properties. snnu.edu.cn The reaction has been used in the synthesis of a variety of compounds, including atropisomeric biaryls. beilstein-journals.org

Key Components of the Suzuki-Miyaura Reaction
ComponentRoleExample
Organoboron CompoundSource of the transferred organic group(3-Aminophenyl)boronic acid
Organohalide/TriflateCoupling partnerAryl iodides, bromides, chlorides, or triflates wikipedia.orguwindsor.ca
Palladium CatalystFacilitates the coupling reactionPd(PPh₃)₄, Pd(OAc)₂ uwindsor.ca
BaseActivates the boronic acid for transmetalationK₂CO₃, Cs₂CO₃, NaOH, K₃PO₄ wikipedia.org

Reactivity of the Amino Group

The amino group (-NH₂) on the phenyl ring of 3-APBA is a nucleophilic center, allowing for a different set of chemical transformations compared to the boronic acid moiety. This functional group is readily derivatized through reactions common to primary amines.

Amidation and Condensation Reactions for Derivatization

The amino group of (3-Aminophenyl)boronic acid can undergo amidation reactions with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amide bonds. manchester.ac.uk This reaction is a powerful tool for conjugating 3-APBA to other molecules, including polymers and biomolecules. nih.govmanchester.ac.uk

The amidation can be facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). nih.gov Boronic acids themselves have also been shown to catalyze direct amidation reactions between carboxylic acids and amines, although this typically requires conditions that remove water, such as azeotropic reflux or the use of molecular sieves. rsc.orgresearchgate.netucl.ac.uk In these cases, the boronic acid activates the carboxylic acid by forming an acyloxyboron intermediate. rsc.org

Furthermore, the amino group can participate in other condensation reactions, such as the formation of Schiff bases with aldehydes and ketones. Appropriately positioned boronic acids have been shown to significantly accelerate these condensation reactions. nih.gov These derivatization strategies expand the utility of (3-Aminophenyl)boronic acid, enabling its incorporation into a wide array of functional materials and molecular systems. For example, 3-APBA has been conjugated to poly(acrylic acid) to create responsive materials for bacterial detection. nih.gov

Polymerization via Amino Group Oxidation

(3-Aminophenyl)boronic acid (APBA) can undergo polymerization through the oxidative coupling of its amino groups, a reaction characteristic of aniline (B41778) and its derivatives. This process, often carried out electrochemically, results in the formation of poly(3-aminophenyl)boronic acid (PAPBA), a conductive polymer with integrated boronic acid functionalities.

The electrochemical polymerization of APBA has been investigated as a method to create functional polymer films. rsc.orgrsc.org This process typically involves the application of an electric potential to a solution containing the APBA monomer. The oxidation of the aniline moiety leads to the formation of radical cations that couple to form polymer chains. The resulting PAPBA is often a cross-linked, nanoporous polymer membrane that adheres well to electrode surfaces like glassy carbon. rsc.orgrsc.org

One study explored the electropolymerization of APBA in a non-aqueous medium of ethylene (B1197577) glycol with tetra-n-butylammonium fluoride (B91410) (TBAF) as the supporting electrolyte. rsc.orgrsc.org A key finding was that this system did not require the addition of external protons, which are typically necessary for aniline polymerization. Instead, the protons needed for the polymerization were generated in situ through a reaction between the boronic acid group of APBA and the hydroxyl groups of the ethylene glycol solvent. rsc.orgrsc.org This demonstrates a unique interplay between the two functional groups of the monomer during the polymerization process. The characteristics of the resulting polymer film, such as the rate of doping/dedoping and stability, were found to be influenced by the size of the cations in the electrolyte. rsc.orgrsc.org

The integration of these polymers with other materials has also been explored. For instance, PAPBA has been functionalized onto single-walled carbon nanotubes (SWNTs) to develop chemiresistive sensors for detecting sugars. rsc.org This was achieved through the electrochemical polymerization of 3-APBA in the presence of fluoride on the surface of the SWNTs. rsc.org

Table 1: Research Findings on Polymerization of (3-Aminophenyl)boronic acid via Amino Group Oxidation

Polymerization Method Monomer Key Reaction Conditions Resulting Polymer Key Findings Reference(s)
Electrochemical Polymerization (3-Aminophenyl)boronic acid (APBA) Non-aqueous tetra-n-butylammonium fluoride (TBAF) in ethylene glycol; no exogenous protons. Cross-linked, nanoporous poly(3-aminophenyl)boronic acid (PAPBA) membrane. Protons for polymerization are generated in-situ from the reaction between the boronic acid group and ethylene glycol. The size of electrolyte cations affects the doping/dedoping process and film stability. rsc.orgrsc.org
Electrochemical Polymerization 3-Aminophenylboronic acid (3-APBA) Presence of fluoride on the surface of single-walled carbon nanotubes (SWNTs). Poly(aniline boronic acid) (PABA)-functionalized SWNTs. The resulting hybrid material can be used as a chemiresistive sensor for sugars like D-fructose and D-glucose. rsc.org

Dual Functionalization Strategies Utilizing Both Boronic Acid and Amino Moieties

The presence of both an amino group and a boronic acid group on the same molecule makes (3-aminophenyl)boronic acid a versatile building block for creating multifunctional materials. Dual functionalization strategies leverage the distinct reactivity of each group to achieve specific properties and applications.

One common strategy involves using the amino group as a point of attachment to a larger molecular scaffold, such as a polymer, while the boronic acid group remains available for its characteristic interactions with diols. This approach has been used to develop sensors and mucoadhesive materials. For example, APBA has been conjugated to a pH-responsive polymer, poly(acrylic acid) (PAA), to create a colorimetric sensor for bacteria. nih.govnih.gov In this system, the amino group of APBA is likely involved in the conjugation to the PAA backbone, while the boronic acid group is free to bind with the diol-containing saccharides on the outer membranes of bacteria like E. coli and S. aureus. nih.govnih.gov This binding event triggers a change in the polymer's conformation and a corresponding color change.

Similarly, APBA has been conjugated to polyvinylpyrrolidone (B124986) (PVP) to create a mucoadhesive polymer. acs.org The conjugation likely occurs through the amino group, and the boronic acid moieties provide enhanced mucoadhesion by forming reversible covalent bonds (boronate esters) with the cis-diols present in mucin, the primary component of mucus. acs.org

Another dual functionalization approach is demonstrated in the synthesis of a self-healing conductive polymer composite. acs.org In this work, a copolymer of aniline and 3-aminophenylboronic acid was synthesized and blended with polyvinyl alcohol (PVA). The amino groups participate in the formation of the conductive polyaniline backbone, while the boronic acid groups form reversible cross-links with the hydroxyl groups of the PVA. This dynamic bonding provides the material with its self-healing properties. acs.org

A further example of dual functionalization involves the reaction of the amino group of APBA with acryloyl chloride to form an acrylamide (B121943) monomer. researchgate.net This monomer can then be copolymerized with other acrylic monomers. In this scenario, the amino group is transformed to participate in polymerization, while the boronic acid group is preserved and can be used as a ligand for separating molecules like ribonucleosides. researchgate.net

Table 2: Examples of Dual Functionalization Strategies with (3-Aminophenyl)boronic acid

Application Role of Amino Group Role of Boronic Acid Group Resulting Material/System Reference(s)
Bacterial Sensor Conjugation to poly(acrylic acid) (PAA) backbone. Binds to diols on bacterial cell surfaces. PAA-APBA conjugate for colorimetric detection of bacteria. nih.govnih.gov
Mucoadhesive Polymer Conjugation to polyvinylpyrrolidone (PVP). Forms reversible boronate esters with mucin. APBA-functionalized PVP with enhanced mucoadhesive properties. acs.org
Self-Healing Conductive Polymer Participates in the formation of a conductive polyaniline copolymer backbone. Forms reversible cross-links with polyvinyl alcohol (PVA). Self-healing poly(aniline-co-3-aminophenylboronic acid)/PVA composite. acs.org
Separation Media Reacted with acryloyl chloride to form a polymerizable acrylamide monomer. Acts as a ligand for binding and separating ribonucleosides. Acrylamide monomer with a pendant boronic acid group for incorporation into separation gels. researchgate.net

Advanced Applications in Materials Science and Polymer Chemistry Research

Integration into Polymeric Architectures

The dual functionality of (3-Aminophenyl)boronic acid enables its incorporation into polymer chains through various synthesis strategies. This versatility has led to the creation of a diverse range of boronic acid-functionalized polymers and copolymers with applications spanning from sensors to drug delivery systems. researchgate.netrsc.orgnih.gov

Synthesis of Boronic Acid-Functionalized Polymers and Copolymers

The synthesis of polymers containing boronic acid moieties can be achieved through several methods, each offering distinct advantages in controlling the final polymer structure and properties. rsc.org These methods include the polymerization of boronic acid-containing monomers, both in their protected and unprotected forms, and the modification of pre-existing polymers. researchgate.netrsc.org

Electrochemical Polymerization Techniques

Electrochemical polymerization is a powerful technique for creating thin, conductive polymer films directly on electrode surfaces. diva-portal.org (3-Aminophenyl)boronic acid (3-APBA) can be electrochemically polymerized to form poly(3-aminophenyl)boronic acid) (PAPBA). researchgate.netrsc.org This method has been successfully employed to fabricate sensors. For instance, PAPBA has been electrochemically deposited on carbon nanotubes to create chemiresistive sensors for detecting sugars like D-fructose and D-glucose. rsc.org The process often involves the use of specific electrolytes, such as tetra-n-butylammonium fluoride (B91410) (TBAF) in ethylene (B1197577) glycol, which can facilitate polymerization without the need for external protons. rsc.org The resulting PAPBA films are often cross-linked and porous, adhering well to the electrode surface. rsc.org The unique properties of these polymers stem from the synergistic effect of the polymer's structure and the chemical affinity of the boronic acid groups for diols, which are present in many biological molecules. diva-portal.org

Polymerization MethodMonomerResulting PolymerApplicationKey Findings
Electrochemical Polymerization(3-Aminophenyl)boronic acid (3-APBA)Poly(3-aminophenyl)boronic acid) (PAPBA)Chemiresistive sugar sensorsOptimized sensors showed a wide dynamic range and low detection limits for D-fructose and D-glucose. rsc.org
Electrochemical Polymerization3-APBAPAPBABacterial detectionThe use of 3-APBA in creating cell-imprinted polymers resulted in enhanced affinity and easier template removal for bacterial detection. diva-portal.orgresearchgate.net
Electrochemical Polymerization3-APBA in ethylene glycol with TBAFPAPBANot specifiedA non-aqueous method that doesn't require exogenous protons, producing a cross-linked, nanoporous polymer membrane. rsc.org
Radical Polymerization Methods (e.g., ATRP) for Controlled Architectures

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and functionality. sigmaaldrich.comnih.govyoutube.com While direct ATRP of boronic acid-containing monomers can be challenging, strategies have been developed to overcome this. acs.org One approach involves the use of protecting groups for the boronic acid moiety, such as N-methyliminodiacetic acid (MIDA), which stabilizes the reactive organoboron structure during polymerization. acs.org This allows for the synthesis of well-defined boronate-containing polymers. acs.org Surface-initiated ATRP has also been used to graft boronic acid-functionalized polymers from various substrates, creating materials with tailored surface properties for applications like the selective enrichment of glycoproteins. researchgate.net

Polymerization MethodMonomer/Initiator SystemResulting Polymer ArchitectureKey Features and Applications
ICAR ATRPMIDA boronate-containing monomersWell-defined linear phenolic and functionalized polymersOffers good control over polymerization and allows for post-polymerization modifications like oxidation and Suzuki–Miyaura coupling. acs.org
Surface-Initiated ATRP3-acrylamidophenylboronic acid from initiator-modified Fe3O4 nanoparticlesPoly(acrylamidophenylboronic acid) grafted from magnetic nanoparticlesCreates functionalized magnetic nanoparticles for selective enrichment of glycoproteins. researchgate.net
RAFT PolymerizationN-isopropylacrylamide and 3-acrylamidophenylboronic acidBlock copolymer (PNIPAM-b-PAPBA)Synthesizes thermo-, pH-, and glucose-responsive block copolymers for drug delivery applications. nih.gov
Post-Polymerization Modification for Boronic Acid Incorporation

An alternative and versatile strategy for creating boronic acid-functionalized polymers is through the modification of pre-synthesized polymers. rsc.orgrsc.org This approach allows for the introduction of boronic acid groups onto a wide range of existing polymer backbones with diverse functionalities. rsc.org For example, polymers with reactive groups can be reacted with (3-Aminophenyl)boronic acid to attach the boronic acid functionality. This has been demonstrated with polybenzoxazines, where the inherent reactivity of the polymer is utilized to incorporate boronic acids. rsc.org Another common method involves the use of "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach boronic acid-containing molecules to polymers with complementary functional groups. acs.orgnih.gov This technique has been used to functionalize dendritic fibrous nanosilica with boronic acids for molecular binding applications. acs.org

Development of Stimuli-Responsive Polymeric Systems

The boronic acid group is known for its ability to form reversible covalent bonds with diols, a reaction that is sensitive to pH. rsc.org This property has been extensively exploited to create stimuli-responsive polymers that change their properties in response to external signals like pH or the presence of specific analytes. zendy.ionih.govmdpi.commdpi.commdpi.com

Rheological Changes in Response to External Analytes

The interaction of boronic acid-functionalized polymers with polyols can lead to significant changes in the rheological properties of the polymer solution or gel. rsc.org The formation of boronate ester crosslinks between polymer chains can induce gelation or increase the viscosity of the system. rsc.org This response can be triggered by changes in pH or the introduction of a diol-containing analyte. For example, hydrogels formed through boronate ester crosslinking exhibit dynamic covalent bonds, leading to materials with tunable mechanical properties. rsc.org The strength and relaxation dynamics of these gels can be controlled by carefully selecting the boronic acid and polyol components. rsc.org Recent studies have shown that the addition of boronic acid derivatives to low molecular weight gels can significantly enhance their mechanical strength and thermal stability. acs.org

Polymer SystemStimulus/AnalyteObserved Rheological ChangeMechanism
Borinic acid polymer (PBA) dilute solutionTemperatureThermo-responsive rheological behaviorCoil-microgel transition of the PBA chains. rsc.org
Hyaluronic acid modified with arylboronic acids and saccharide unitspH, presence of polyolsFormation of "strong" hydrogels with slow relaxation dynamicsFormation of tridentate or bidentate boronate ester crosslinks. rsc.org
Oxotriphenylhexanoates (OTHO) gel with boronic acid derivativesAddition of boronic acids3 to 4-fold increase in organogel strengthCovalent bonding between hydroxyl groups of the gelator and the boronic acid, leading to a boronate adduct and enhanced intermolecular stacking. acs.org
Poly(acrylic acid) conjugated to 3-aminophenyl boronic acid crosslinked with gold nanoparticlesPresence of E. coli or S. aureusColor change from red to blue/purpleDe-swelling of the responsive polymer induces aggregation of gold nanoparticles. nih.gov

Applications in Advanced Separation Science

The ability of 3-APBA-functionalized materials to reversibly bind with cis-diols makes them highly valuable in advanced separation science. They form the basis of affinity adsorbents designed for the highly selective capture and release of specific biomolecules from complex mixtures.

Materials functionalized with 3-APBA are widely developed as affinity adsorbents for the targeted enrichment of glycoproteins, glycopeptides, and other diol-containing compounds, which is a critical step in proteomics and diagnostics. semanticscholar.orgnih.gov

Fe₃O₄/ZIF-8 nanoparticles functionalized with 3-APBA have demonstrated high adsorption capacity and specificity for glycoproteins. semanticscholar.orgnih.gov The magnetic nature of the Fe₃O₄ core allows for easy and rapid separation of the adsorbent (and captured analytes) from the sample matrix using an external magnetic field. semanticscholar.orgnih.govresearchgate.net These materials have been successfully used to capture glycoproteins and to identify tryptic digests of specific proteins like horseradish peroxidase (HRP), showcasing their utility in complex proteomics research. semanticscholar.orgresearchgate.net

Similarly, gold electrodes modified with self-assembled monolayers of 3-APBA function as reusable affinity surfaces for the selective capture of bacteria. researchgate.net The boronic acid ligands bind to diol groups present in the peptidoglycans of bacterial cell walls. nih.govresearchgate.net This interaction allows for the sensitive detection and isolation of bacteria from various water samples. researchgate.net

Another study utilized magnetic nanoparticles functionalized with 6-aminopyridine-3-boronic acid, a related compound, assisted by a polyethyleneimine (PEI) scaffold for the efficient enrichment of polyphenols. nih.gov The use of PEI amplified the number of available boronic acid binding sites, leading to a high binding capacity. nih.gov The performance of such affinity adsorbents can be quantified by their maximum binding capacity (Qₘₐₓ) and dissociation constant (Kₑ), which describe the adsorbent's saturation limit and binding affinity, respectively. nih.gov

Adsorbent Material Target Analyte Binding Capacity (Qₘₐₓ) Dissociation Constant (Kₑ) Key Finding Reference
Fe₃O₄@PEI@PYBACaffeic Acid (Polyphenol)(3.56 ± 0.22) mg g⁻¹(4.30 ± 0.35) × 10⁻⁴ MHigh binding capacity and affinity under neutral conditions with tolerance to sugar interference. nih.gov
Fe₃O₄/ZIF-8/APBAGlycoproteins/GlycopeptidesHigh (not quantified)High specificity (not quantified)Successfully captured glycoproteins and identified HRP tryptic digests from complex mixtures. semanticscholar.orgnih.govresearchgate.net
3-APBA on Gold ElectrodeBacteria (e.g., E. coli)Sensitive down to 1.0×10² CFU ml⁻¹Reversible bindingSurface could be regenerated and reused for up to 58 cycles for bacterial detection in water. researchgate.net

Affinity Adsorbents for Selective Enrichment and Isolation of Molecular Species

Development of Chromatographic Supports

(3-Aminophenyl)boronic acid is a cornerstone in the field of boronate affinity chromatography, a technique that leverages the interaction between the boronic acid group and the 1,2- or 1,3-cis-diol moieties present in the carbohydrate portions of glycoproteins. huji.ac.il This interaction allows for the creation of highly selective chromatographic supports for the purification of these important biomolecules from complex mixtures. huji.ac.il

The principle of separation involves the formation of a transient, covalent five- or six-membered cyclic ester between the boronic acid on the stationary phase and the cis-diol of the target molecule, such as a glycoprotein (B1211001). huji.ac.ilrsc.org This binding is pH-dependent; the bond is typically formed under alkaline conditions and can be reversed to elute the captured protein by lowering the pH or by introducing a competitive agent like sorbitol, which also contains cis-diol groups. huji.ac.il

Researchers have successfully immobilized aminophenyl boronate onto various supports, such as agarose (B213101) beads, to create effective affinity media. huji.ac.il These supports have demonstrated their utility in separating glycoproteins from non-glycosylated proteins. For instance, fetuin, a model glycoprotein, has been used to illustrate the binding and elution characteristics on aminophenyl boronate-functionalized media. huji.ac.il

A notable advancement in this area is the synthesis of a novel mixed-mode stationary phase. This was achieved by copolymerizing N-isopropyl acrylamide (B121943) (NIPAM) and 3-aminophenylboronic acid on a silica (B1680970) support through atom transfer radical polymerization (ATRP). nih.gov The resulting material, named Sil-PBA-NIPAM, exhibits both boronate affinity and hydrophobic/hydrophilic properties, making it versatile for separating a wide range of compounds, including hydrophobic, hydrophilic, acidic, and alkaline molecules, as well as positional isomers. nih.gov This dual-functionality allows for the specific capture of cis-diol-containing compounds while also providing other separation modes. nih.gov

Chromatographic Support Characteristics
Support Name Sil-PBA-NIPAM nih.gov
Functional Ligands N-isopropyl acrylamide (NIPAM) and 3-aminophenylboronic acid nih.gov
Support Matrix Silica nih.gov
Synthesis Method Atom Transfer Radical Polymerization (ATRP) nih.gov
Separation Modes Mixed-Mode, Boronate Affinity Chromatography nih.gov
Key Capabilities Separation of hydrophobic, hydrophilic, acidic, and alkaline compounds; capture and enrichment of cis-diol compounds. nih.gov
Performance Metric Theoretical plates can reach up to 57,472, indicating high column efficiency. nih.gov
Stability Good hydrolysis stability and batch-to-batch reproducibility. nih.gov

This innovative approach provides a time-saving and highly selective method for analyzing complex mixtures and has proven potential for the enrichment of specific biomolecules. nih.gov The development of such multi-functional chromatographic supports underscores the expanding role of (3-aminophenyl)boronic acid in advanced separation science. nih.gov

Magnetic Particle-Based Affinity Separation Systems

The integration of (3-Aminophenyl)boronic acid (APBA) with magnetic nanoparticles (MNPs) has led to the creation of highly efficient and easily manipulated affinity separation systems. mdpi.comresearchgate.net These systems combine the specific binding properties of boronic acid with the convenience of magnetic manipulation, offering a rapid and effective method for isolating target biomolecules from crude samples without extensive pretreatment. nih.govmdpi.comresearchgate.net

The fundamental strategy involves functionalizing the surface of magnetic particles, typically composed of iron oxide (Fe₃O₄), with APBA. nih.govmdpi.com This modification allows the particles to selectively capture glycoproteins, including antibodies, which possess carbohydrate structures with cis-diol groups. nih.govnih.gov The magnetic core of the particles enables their simple and rapid separation from the sample solution using an external magnetic field. mdpi.com

Several methods have been developed for attaching APBA to magnetic particles. One common approach involves coating the iron oxide nanoparticles with a protective layer, such as dextran, to minimize non-specific protein binding. nih.govnih.gov Subsequently, the surface is further modified to introduce reactive groups that can covalently couple with the amine group of 3-aminophenylboronic acid. nih.gov For example, carbodiimide (B86325) chemistry can be used to link APBA to carboxylic acid-terminated magnetic beads. mdpi.com Another method involves using glutaraldehyde (B144438) to link APBA to amine-functionalized particles. nih.govmdpi.com

These APBA-functionalized magnetic particles have shown remarkable performance in the purification of antibodies. In one study, APBA-modified magnetic particles (APBA_MP) were used for the magnetic separation of human Immunoglobulin G (hIgG). nih.govnih.gov The particles demonstrated high binding capacity and selectivity, effectively separating the antibody from non-glycosylated proteins like bovine serum albumin (BSA). nih.govnih.gov The system was also successfully applied to purify IgG directly from complex mixtures like CHO cell supernatants, achieving high recovery and purity under very mild conditions. nih.govnih.gov

Research Findings on APBA-Functionalized Magnetic Particles
Target Molecule Human Immunoglobulin G (hIgG) nih.govnih.gov
Binding Capacity 170 ± 10 mg hIgG per gram of magnetic particles nih.govnih.gov
Elution Recovery 160 ± 5 mg hIgG per gram of magnetic particles nih.govnih.gov
Affinity Constant (Kₐ) 4.9 × 10⁵ M⁻¹ nih.govnih.gov
Theoretical Max. Capacity (Qₘₐₓ) 492 mg hIgG per gram of magnetic particles nih.govnih.gov
Non-Specific Binding (BSA) 15 ± 5 mg BSA per gram of magnetic particles nih.govnih.gov
Performance in CHO Cell Supernatant Bound 98% of loaded IgG, recovered 95% of pure IgG (>98% purity) nih.govnih.gov

The development of these magnetic particle-based systems represents a significant advance in bioseparation technology. They offer a scalable, rapid, and efficient alternative to traditional chromatographic methods for the purification of valuable glycoproteins and antibodies. researchgate.net

Methodological Contributions in Analytical Chemistry

Derivatization Reagents for Enhanced Analytical Detection

Derivatization is a key strategy in analytical chemistry to modify an analyte to enhance its detectability or separability. Boronic acids, including 3-APBA, are used as derivatizing agents, particularly for compounds containing vicinal diol functionalities. The reaction forms a stable cyclic boronate ester, which can alter the physicochemical properties of the analyte, making it more amenable to analysis by techniques like mass spectrometry.

In mass spectrometry (MS), derivatization with (3-Aminophenyl)boronic acid is employed to improve the ionization efficiency and sensitivity for vicinal diol-containing molecules, which are often difficult to detect in their native state. nih.govnih.gov This strategy has been successfully applied in the analysis of crucial biomolecules such as glycoproteins, monosaccharides, and various metabolites. researchgate.netacs.orgresearchgate.net

The derivatization process involves the formation of a covalent bond between the boronic acid group of 3-APBA and the cis-diol moiety of the target analyte. This reaction not only enhances the signal of the derivatized metabolites but can also be performed directly on tissue cross-sections for mass spectrometry imaging (MALDI-MSI), allowing for the spatial visualization of these compounds within biological samples. nih.govnsf.govuwa.edu.au

One notable application is the selective enrichment and direct determination of glycoproteins. By immobilizing 3-APBA on magnetic beads, glycoproteins can be selectively captured from complex biological samples. acs.orgresearchgate.net After separation and washing, the captured proteins can be directly analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), simplifying the workflow for glycoproteomic studies. acs.orgresearchgate.net This boronate affinity approach efficiently enriches glycopeptides by targeting the cis-diol structures present in their glycan moieties. researchgate.net

Applications of (3-Aminophenyl)boronic Acid in Mass Spectrometry

Analyte ClassSpecific ApplicationMass Spectrometry TechniqueReference
Vicinal Diol MetabolitesLabeling to improve MS sensitivity and ionization efficiencyGeneral Mass Spectrometry (MS) nih.gov
GlycoproteinsSelective capture and enrichment from complex samplesMALDI-TOF-MS acs.orgresearchgate.net
CatecholaminesOn-tissue derivatization for visualization in adrenal tissuesMALDI-MSI nsf.gov
BrassinosteroidsLabeling for highly sensitive detectionLC-MS nih.gov

Chemoresponsive Systems for Selective Ligand Recognition

Chemoresponsive systems built with 3-APBA serve as artificial receptors for the selective recognition of target ligands. nih.gov The interaction between the boronic acid and a diol-containing analyte can be transduced into a measurable signal, forming the basis of various sensors. nih.gov These systems mimic natural receptors like enzymes and antibodies, offering robust and selective binding of target molecules. researchgate.net

Electrochemical sensors utilizing 3-APBA translate the chemical recognition event of diol binding into an electrical signal. researchgate.net This is achieved by functionalizing an electrode surface with 3-APBA or a polymer derived from it, such as poly(3-aminophenylboronic acid). nih.govrsc.org When the target analyte binds to the immobilized boronic acid, it alters the electrochemical properties of the electrode interface, such as impedance, capacitance, or current. nih.govnih.govnih.gov

Several electrochemical techniques are employed for this transduction:

Electrochemical Impedance Spectroscopy (EIS): This method measures the resistance to charge transfer at the electrode surface. The formation of the boronate ester complex with analytes like glucose or bacteria can increase this resistance, providing a quantifiable signal. nih.govnih.gov

Potentiometry: Changes in surface potential upon binding can be measured. This has been used in enzyme-free glucose sensors based on copolymers of 3-APBA. researchgate.net

Amperometry/Voltammetry: These techniques measure changes in current. For instance, the binding of an analyte can hinder the access of a redox probe to the electrode surface, causing a decrease in the measured current. researchgate.net

Chemiresistive Sensing: In this approach, functionalized carbon nanotubes show a change in electrical resistance upon binding with saccharides like D-fructose and D-glucose. rsc.org

These electrochemical sensors offer high sensitivity and selectivity and have been developed for a range of analytes, including monosaccharides, bacteria, and catechols. nih.govnih.govresearchgate.net A key advantage is the reversibility of the boronic acid-diol interaction, which allows for the regeneration and reuse of the sensor surface. rsc.orgnih.govnih.gov

Electrochemical Sensors Based on (3-Aminophenyl)boronic Acid

AnalyteSensing PlatformTransduction MethodDetection LimitReference
Glucose3-APBA on Screen-Printed Carbon ElectrodeElectrochemical Impedance Spectroscopy (EIS)4.5 fM nih.gov
Staphylococcus epidermidisCell-Imprinted Polymer of 3-APBAElectrochemical Impedance Spectroscopy (EIS)103 cfu/mL nih.gov
Bacteria3-APBA Self-Assembled Monolayer on GoldCapacitance Measurement1.0 x 102 CFU/mL nih.govresearchgate.net
D-FructosePoly(3-APBA) on Carbon NanotubesChemiresistive2.92 mM rsc.org
D-GlucosePoly(3-APBA) on Carbon NanotubesChemiresistive3.46 mM rsc.org
HydroquinonePoly(3-APBA) film on Glassy Carbon ElectrodeDifferential Pulse Voltammetry0.5 µmol/L researchgate.net

Optical sensors based on 3-APBA convert the analyte binding event into a change in optical properties, such as fluorescence, color, or surface plasmon resonance. researchgate.netmdpi.comnih.gov These methods are highly sensitive and provide a visual or spectrophotometric readout.

Common optical response mechanisms include:

Fluorescence: Quantum dots (QDs) or other fluorophores can be functionalized with 3-APBA. researchgate.netnih.gov The binding of a diol-containing analyte to the boronic acid can cause fluorescence quenching or enhancement through mechanisms like photoinduced electron transfer (PET). nih.gov For example, a ratiometric fluorescence sensor was developed where the binding of 6,7-dihydroxycoumarin (the product of a tyrosinase-catalyzed reaction) to APBA-QDs caused the QD fluorescence to quench while the coumarin (B35378) fluorescence increased. nih.gov

Colorimetry: Gold nanoparticles (AuNPs) functionalized with 3-APBA-polymer conjugates can be used for colorimetric sensing. nih.gov In the absence of the target analyte (e.g., bacteria), the AuNPs are dispersed and appear red. The binding of bacteria can induce the aggregation of the AuNPs, leading to a distinct color change to purple or blue. nih.gov

Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip. researchgate.net Immobilizing 3-APBA on an SPR sensor chip allows for real-time monitoring of the binding of monosaccharides, providing quantitative data on the interaction. researchgate.net

Optical Sensors Incorporating (3-Aminophenyl)boronic Acid

AnalyteFunctionalized MaterialOptical MechanismObserved Signal ChangeReference
Tyrosinase Activity3-APBA Functionalized Quantum Dots (APBA-QDs)Ratiometric FluorescenceFluorescence quench at 675 nm, increase at 465 nm nih.gov
Monosaccharides (Fructose)3-APBA on sensor chipSurface Plasmon Resonance (SPR)Linear change in SPR signal researchgate.net
Bacteria (E. coli, S. aureus)AuNPs crosslinked with Poly(acrylic acid)-APBAColorimetryColor change from red to blue/purple nih.gov
Hypochlorite3-APBA Functionalized Molybdenum Disulfide QDsFluorescenceChange in fluorescence intensity researchgate.net

Fundamental Studies of Binding Interactions and Thermodynamics

Understanding the thermodynamics of the interaction between 3-APBA and its target ligands is crucial for designing and optimizing analytical systems. Techniques like Isothermal Titration Calorimetry (ITC) provide a direct measurement of the energetic changes that occur during binding, offering deep insights into the forces driving molecular recognition. nih.govnih.gov

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. nih.govnih.gov By titrating a ligand into a solution containing a macromolecule (or vice versa), ITC can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. nih.govnih.govpsu.edu From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. nih.gov

ITC has been employed to quantitatively study the interaction between 3-APBA and various monosaccharides. researchgate.net These studies reveal the enthalpic and entropic contributions to the binding energy and demonstrate how factors like pH can significantly influence the binding affinity. researchgate.net For instance, at pH 11, the binding constant for the interaction of 3-APBA with fructose (B13574) was found to be significantly higher than with glucose or galactose, which is crucial information for developing selective fructose sensors. researchgate.net Comparative ITC studies have also benchmarked the binding constants of 3-APBA against other boronic acids, confirming its effective binding properties. mdpi.com

Thermodynamic Parameters of 3-APBA Binding to Monosaccharides via ITC

AnalytepHBinding Constant (K) [L/mol]Enthalpy (ΔH) [kJ/mol]Entropy (TΔS) [kJ/mol]Reference
Fructose11~1200 a-10.87.7 researchgate.net
Glucose11~200 a-11.51.5 researchgate.net
Galactose11~300 a-12.02.0 researchgate.net
Fructose8.0137Not ReportedNot Reported mdpi.com
Fructose9.01330Not ReportedNot Reported mdpi.com
a Value estimated from graphical data in the source. Binding constant for fructose was reported to be six times higher than glucose and four times higher than galactose. researchgate.net

Factors Influencing Binding Affinity (e.g., pH, Buffer Composition)

The binding affinity of (3-Aminophenyl)boronic acid (3-APBA) with cis-diol-containing compounds, such as saccharides and glycoproteins, is a dynamic process governed by several key factors, primarily solution pH and buffer composition. acs.orgnih.gov This reversible covalent interaction is fundamental to its application in analytical chemistry for sensing and separation. sigmaaldrich.comrsc.org

Influence of pH:

The interaction between boronic acids and diols is significantly dependent on pH. researchgate.net Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. researchgate.netmdpi.com It is predominantly the tetrahedral boronate that forms stable complexes with diols. researchgate.net The transition to this more reactive tetrahedral state is favored at pH values near or above the pKₐ of the boronic acid. researchgate.net The pKₐ of the boronic acid is a critical determinant of the optimal binding pH. For strong binding to occur at a physiological pH of 7.4, the boronic acid's pKₐ should ideally be at or below this value. researchgate.net

The introduction of an electron-withdrawing group on the phenyl ring lowers the boronic acid's pKₐ, thereby enhancing binding affinity at neutral pH. researchgate.net Conversely, the amino group in 3-APBA is electron-donating, which generally results in a higher pKₐ compared to unsubstituted phenylboronic acid, suggesting optimal binding at a more alkaline pH. However, the relationship is not always straightforward; the optimal pH for binding is influenced by the pKₐ values of both the boronic acid and the diol, among other factors. researchgate.net Studies have shown that for some boronic acids, the optimal binding pH is close to the pKₐ of the acid itself. researchgate.net

The binding of 3-thienylboronic acid, a related compound, to sorbitol and fructose showed a significant increase in both binding constant and enthalpy as the pH was raised from 5.5 to 10.6. mdpi.com This trend underscores the general principle that higher pH levels facilitate the formation of the boronate-diol complex. researchgate.netmdpi.com

Influence of Buffer Composition:

The composition of the buffer can also exert a significant influence on the binding affinity. acs.orgnih.gov Some buffer components can interact with the boronic acid, competing with the target diol and affecting the equilibrium of the complex formation. For instance, buffers containing polyhydroxy species can form boronate esters, altering the availability of the boronic acid for binding with the analyte. nih.gov Conversely, certain buffers can accelerate the reaction. Studies with 3-nitrophenylboronic acid and alizarin (B75676) red S revealed that phosphate (B84403) buffer accelerated the reaction, an effect attributed to interactions with the boronic acid. researchgate.net In contrast, another study noted that tris(hydroxymethyl)aminomethane buffer helped to decrease non-specific secondary interactions between non-glycosylated proteins and a boronic acid-functionalized surface. lsu.edu These secondary interactions, which can include hydrophobic, coulombic, and hydrogen bonding, can interfere with the specific boronate/cis-diol ester formation. lsu.edu Therefore, careful selection of the buffer system is crucial for optimizing the specific binding of 3-APBA to its target molecules.

Table 1: Factors Affecting Boronic Acid-Diol Binding Affinity

Factor Effect on Binding Affinity Mechanism References
pH Generally, affinity increases with pH, optimizing near or above the boronic acid's pKₐ. Favors the formation of the more reactive tetrahedral boronate anion, which readily complexes with diols. researchgate.netresearchgate.net
Boronic Acid pKₐ Lower pKₐ values can enhance binding at neutral pH. A lower pKₐ means the tetrahedral form is present at a lower pH, facilitating complexation under physiological conditions. researchgate.net
Buffer Composition Can either inhibit or enhance binding. Buffer components may compete for binding sites (e.g., polyhydroxy buffers) or catalyze the reaction (e.g., phosphate buffer). nih.govresearchgate.netlsu.edu
Substituents Electron-withdrawing groups on the phenyl ring generally increase affinity at neutral pH. Lowers the boronic acid's pKₐ. researchgate.net
Diol Structure The stereochemistry and flexibility of the diol affect the stability of the resulting cyclic boronate ester. The formation of a stable five- or six-membered ring is sterically dependent. acs.orgnih.gov

Capillary Electrophoresis and Microfluidic Systems for Separation and Detection

(3-Aminophenyl)boronic acid (3-APBA) and its derivatives are valuable reagents in modern analytical techniques like capillary electrophoresis (CE) and microfluidic systems, particularly for the separation and detection of cis-diol-containing compounds such as glycoproteins, nucleosides, and saccharides. nih.govnih.govlu.se

In Capillary Electrophoresis , boronic acids are utilized to modulate the electrophoretic mobility of neutral or similarly charged analytes. nih.gov For instance, in glycan analysis, neutral glycans are often labeled with a charged dye, but separation can be enhanced by adding boric acid or a boronic acid derivative to the background electrolyte. nih.gov The boronic acid complexes with the cis-diols of the glycans, imparting a negative charge and allowing for separation based on the charge-to-size ratio in an electric field. nih.gov

Affinity capillary electrophoresis (ACE) is a powerful method established to quantitatively study the interactions between boronic acids and cis-diol biomolecules. nih.gov This technique offers several advantages, including the ability to study multiple interactions simultaneously, a low requirement for sample purity, broad applicability, and high accuracy. nih.gov A variation of this, boronate affinity-assisted micellar electrokinetic chromatography (BAA-MEKC), has been developed for separating highly hydrophilic cis-diol-containing compounds. nih.gov In this method, a hydrophobic boronic acid is added to the buffer, which reacts with the analytes to form charged, surfactant-like complexes that can be separated via partitioning into micelles. nih.gov This approach has demonstrated superior selectivity and separation for urinary nucleosides compared to conventional MEKC and CE. nih.gov

Microfluidic systems , often called lab-on-a-chip devices, benefit from the integration of boronic acid chemistry for creating selective sensors. 3-APBA can be immobilized on surfaces within these devices, such as on gold electrodes or polymer-modified channels, to create recognition elements for saccharides and other diol-containing analytes. lu.senih.gov For example, 3-APBA has been incorporated into hydrogels and nanoparticles for the colorimetric detection of bacteria by binding to the saccharides on their outer membranes. nih.govmagtech.com.cn The binding event can trigger a change in the physical properties of the material, such as swelling or aggregation of nanoparticles, leading to a detectable signal. nih.govmagtech.com.cn Paper-based microfluidic devices (µPADs) have also utilized p-aminophenylboronic acid as a mediator for the electrochemical detection of analytes, demonstrating the versatility of this chemistry in low-cost, portable diagnostic platforms. acs.org

The specific and reversible nature of the boronate-diol interaction allows for the development of highly selective capture and release mechanisms within these micro-scale systems, enabling complex sample preparation and analysis. consensus.appnih.gov

Table 2: Applications of (3-Aminophenyl)boronic Acid in Analytical Separation and Detection Systems

Technique Application Principle of Operation Key Advantages References
Affinity Capillary Electrophoresis (ACE) Quantitative analysis of boronic acid-cis-diol interactions. Separation based on differential binding of analytes to boronic acid in the electrolyte, altering their electrophoretic mobility. High accuracy, wide applicability, simultaneous analysis of multiple interactions. nih.gov
Boronate Affinity-Assisted MEKC (BAA-MEKC) Separation of hydrophilic cis-diol compounds (e.g., nucleosides). Analyte-boronic acid complexes partition into micelles, enabling separation based on differential partition constants. Enhanced selectivity and separation for hydrophilic compounds. nih.gov
Microfluidic Sensors Detection of saccharides, glycoproteins, and bacteria. Immobilized 3-APBA captures target analytes, leading to a detectable signal (e.g., electrochemical, colorimetric). High sensitivity, potential for miniaturization and point-of-care diagnostics. lu.senih.govacs.org
Solid-Phase Extraction (SPE) Selective enrichment of cis-diol compounds. Materials functionalized with boronic acid selectively bind and retain diol-containing molecules, which can then be eluted by changing pH. High specificity and extraction efficiency for sample purification. consensus.appnih.gov

Structural Characterization and Spectroscopic Investigations in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides a detailed view of the molecular framework of (3-Aminophenyl)boronic acid sulfate (B86663) by probing the interactions of its atoms and bonds with electromagnetic radiation.

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. While specific data for the sulfate salt can be inferred from its constituent parts and related compounds, detailed studies often focus on the free boronic acid or its derivatives. chemicalbook.comchemicalbook.comresearchgate.net

¹H NMR: In proton NMR spectra of related aminophenylboronic acid derivatives, the aromatic protons typically appear as a complex multiplet in the range of δ 6.6-7.4 ppm. unibo.it The protons of the amine (-NH₂) and boronic acid (-B(OH)₂) groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the six carbon atoms of the phenyl ring. The carbon atom bonded to the boron (C-B) is significantly affected by the boron atom's quadrupolar moment, which can lead to signal broadening. The other aromatic carbons appear in the typical region of δ 115-155 ppm. researchgate.netunibo.it

¹¹B NMR: Boron-11 NMR is particularly diagnostic for boronic acids. nsf.gov The chemical shift of the ¹¹B nucleus provides direct information about the coordination state of the boron atom. sdsu.edu For a trigonal planar (sp² hybridized) boronic acid, the signal typically appears in the range of δ 27-33 ppm. sdsu.edu Upon formation of a tetrahedral (sp³ hybridized) boronate ester or adduct, the signal shifts significantly upfield to approximately δ 5-10 ppm. nsf.govnih.gov This technique is crucial for studying the pKa of the boronic acid and its binding with diols. nsf.gov The use of quartz NMR tubes is often recommended to avoid broad background signals from borosilicate glass. nsf.gov

Table 1: Representative NMR Data for Phenylboronic Acid Derivatives

Nucleus Typical Chemical Shift (ppm) Notes
¹H 6.6 - 7.4 Aromatic protons, complex multiplet
¹H Variable (broad) -NH₂ and -B(OH)₂ protons, solvent-dependent
¹³C 115 - 155 Aromatic carbons
¹¹B 27 - 33 Trigonal boronic acid (sp²)
¹¹B 5 - 10 Tetrahedral boronate (sp³)

Data compiled from various sources on phenylboronic acid derivatives. unibo.itnsf.govsdsu.edu

Vibrational spectroscopy probes the characteristic vibrations of molecular bonds and functional groups, providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy: In the FT-IR spectrum of (3-Aminophenyl)boronic acid, characteristic bands are observed. nih.gov The O-H stretching vibrations of the B(OH)₂ group typically appear as a broad band around 3200-3400 cm⁻¹. The N-H stretching of the primary amine group is also found in this region. The B-O stretching vibration gives a strong, characteristic band near 1340-1380 cm⁻¹. unl.edu Aromatic C-H stretching occurs just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. For the sulfate salt, additional strong bands characteristic of the sulfate ion (SO₄²⁻) would be present, notably a strong, broad absorption around 1100-1130 cm⁻¹, corresponding to the asymmetric stretching vibration (ν₃). udel.edu

Raman Spectroscopy: The Raman spectrum provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. For the sulfate salt, the symmetric stretching vibration (ν₁) of the SO₄²⁻ ion appears as a very strong, sharp peak near 980-1015 cm⁻¹, which is a hallmark of the sulfate group. nih.govresearchgate.net

Table 2: Key Vibrational Frequencies for (3-Aminophenyl)boronic acid sulfate

Functional Group FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
O-H (Boronic Acid) ~3200-3400 (broad) Weak Stretching
N-H (Amine) ~3200-3400 Weak Stretching
C-H (Aromatic) ~3000-3100 Strong Stretching
C=C (Aromatic) ~1400-1600 Strong Ring Stretching
B-O ~1340-1380 (strong) Medium Stretching
SO₄²⁻ (Sulfate) ~1100-1130 (strong, broad) Weak Asymmetric Stretch (ν₃)
SO₄²⁻ (Sulfate) Not prominent ~980-1015 (strong, sharp) Symmetric Stretch (ν₁)

Data compiled from studies on aminophenylboronic acids and inorganic sulfates. nih.govunl.eduudel.eduresearchgate.net

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum is characterized by the wavelength of maximum absorbance (λmax). For materials functionalized with 3-aminophenylboronic acid, such as gold nanoparticles (AuNPs), UV-Vis spectroscopy is used to monitor changes in the surface plasmon resonance (SPR) band. nih.gov For example, AuNPs conjugated with a polymer containing 3-aminophenylboronic acid showed a characteristic SPR band at 530-532 nm. nih.gov The electronic absorption of the phenylboronic acid moiety itself typically occurs in the UV region, and its λmax can be influenced by solvent polarity and pH. researchgate.net

Advanced Characterization of Solid-State Forms and Materials

Understanding the three-dimensional structure and macroscopic morphology is critical for material applications.

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. A detailed single-crystal X-ray study has been performed on 3-aminophenylboronic acid monohydrate, providing valuable insight into the solid-state packing that can be expected for its salts. nih.govresearchgate.net

The study revealed that the boronic acid molecules form inversion dimers through hydrogen bonds between their -B(OH)₂ groups, a common structural motif for boronic acids. nih.govresearchgate.net These dimers are further linked by water molecules into one-dimensional chains. These chains are then interconnected via N-H···O and O-H···N hydrogen bonds to form a three-dimensional network. nih.gov Such detailed structural knowledge is crucial for crystal engineering and understanding polymorphism. While the specific crystal structure of the sulfate salt may differ, the strong tendency for hydrogen bonding involving both the boronic acid and amine groups remains a key feature.

Table 3: Crystal Data for 3-Aminophenylboronic acid monohydrate

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a 7.1211 (8) Å
b 13.8548 (15) Å
c 7.8475 (8) Å
β 100.663 (2)°
Volume 760.88 (14) ų
Z 4

Data from a single-crystal X-ray diffraction study at 100 K. nih.gov

When (3-Aminophenyl)boronic acid is incorporated into larger structures like polymers or nanoparticles, electron microscopy is used to visualize the resulting morphology.

Scanning Electron Microscopy (SEM): SEM provides information about the surface topography and morphology of materials. For instance, SEM analysis has been used to study the morphology of self-healing composite polymers made from poly(aniline-co-3-aminophenylboronic acid). acs.org

Transmission Electron Microscopy (TEM): TEM is used to visualize the size, shape, and distribution of nanoparticles. In one study, TEM was used to characterize gold nanoparticles functionalized with a poly(acrylic acid)-3-aminophenylboronic acid conjugate. The analysis confirmed the formation of spherical nanoparticles with an average diameter of approximately 25.7 nm. nih.gov

Thermogravimetric Analysis (TGA) for Material Composition

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal stability and composition of materials, including polymers and composites.

In research involving polymers derived from 3-aminophenylboronic acid, TGA is employed to evaluate their thermal behavior. For instance, a self-healing composite polymer (SHC) synthesized from poly(aniline-co-3-aminophenylboronic acid) and polyvinyl alcohol (PVA) was analyzed to understand its thermal stability. acs.org The analysis, conducted up to 600 °C, revealed the degradation profile of the composite material. acs.org The TGA curve for the polymer composite showed three primary stages of weight loss. acs.org Such studies are essential for determining the operational temperature limits of materials designed for applications like binders in Li-ion batteries. acs.orgacs.org

TGA Weight Loss Stages for Poly(aniline-co-3-aminophenylboronic acid)/PVA Composite
StageTemperature RangeDescription of Weight Loss
1Up to 150 °CEvaporation of absorbed water.
2150 °C to 350 °CDecomposition of the PVA component and boronic acid groups.
3Above 350 °CDegradation of the polyaniline backbone.

Note: The data presented is for a composite material containing poly(3-aminophenylboronic acid) and not for this compound itself.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. rsc.org

XPS has been instrumental in confirming the successful functionalization of various substrates with 3-aminophenylboronic acid (APBA). In the development of materials for glycoprotein (B1211001) recognition, magnetic Fe3O4/ZIF-8 nanoparticles were functionalized with APBA. XPS analysis confirmed the successful modification by detecting the characteristic signal of Boron (B 1s) at a binding energy of approximately 189.2 eV, alongside signals for other elements like Nitrogen (N 1s) and Zinc (Zn LM2), confirming the presence of the APBA ligand on the nanocomposite surface.

Similarly, XPS is used to characterize electrodes modified with polymers of APBA. For silicon anodes in lithium-ion batteries, XPS spectra of the electrode surface confirmed the presence of the poly(aniline-co-3-aminophenylboronic acid)/PVA binder. acs.org The analysis of binding energies for key elements like Boron can also provide insight into its chemical bonding environment. For example, in boron hydrides and their derivatives, B(1s) binding energies are observed at around 188-190 eV, corresponding to B-H and B-N bonds, respectively. researchgate.net

Representative XPS Binding Energies for Elements in APBA-Functionalized Materials
Element (Core Level)Approximate Binding Energy (eV)Inferred Chemical State/Group
B 1s~189 - 192Boron in boronic acid (B-O, B-N)
N 1s~400 - 409Nitrogen in amine group / imidazole
C 1s~284 - 286Carbon in phenyl ring and other organic components
O 1s~532Oxygen in boronic acid (B-OH) and oxides

Note: The data is generalized from studies on various materials functionalized with 3-aminophenylboronic acid, not specifically this compound.

Particle Size and Zeta Potential Analysis of Colloidal Systems

Particle size and zeta potential are critical parameters for characterizing colloidal dispersions. Particle size analysis determines the size distribution of particles, while zeta potential measures the magnitude of the electrostatic charge at the particle surface, which is a key indicator of colloidal stability.

These analytical methods are frequently applied in studies where 3-aminophenylboronic acid (APBA) is conjugated to nanoparticles or used in the formation of polymer nanoparticles for sensing and biomedical applications. For example, in a study developing a colorimetric sensor, gold nanoparticles (AuNPs) were modified with a poly(acrylic acid)-APBA conjugate (PAA-APBA). nih.gov The resulting AuNPs-PAA-APBA colloid exhibited a negative zeta potential of -41.53 mV, indicating good colloidal stability due to electrostatic repulsion between the particles. nih.gov The particle size of the unmodified AuNPs was found to be 25.7 nm. nih.gov

In another study, poly-3-thienylboronic acid nanoparticles were synthesized and characterized. At a pH of 5.9, the nanoparticles had a mean size of 59 nm and a zeta potential of -22 mV. acs.org The zeta potential of such systems is often pH-dependent; measurements across a wide pH range can reveal the pKa of surface groups and how stability changes with the environment. acs.orgnih.gov Generally, zeta potential values greater than +30 mV or less than -30 mV indicate good stability for a colloidal system. researchgate.net

Colloidal Properties of Systems Incorporating Boronic Acids
Colloidal SystemMean Particle Size (nm)Zeta Potential (mV)pH of MeasurementReference
AuNPs-PAA-APBAN/A (Parent AuNPs were 25.7 nm)-41.53~4-5 nih.gov
Poly-3-thienylboronic Acid Nanoparticles59-225.9 acs.org

Note: The data presented is for colloidal systems where (3-Aminophenyl)boronic acid or other boronic acids are part of a larger polymer or nanoparticle conjugate, not for this compound itself.

Theoretical and Computational Studies of 3 Aminophenyl Boronic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of phenylboronic acids and their derivatives.

Theoretical investigations have been carried out to examine the geometrical structure and electronic transition parameters of 3-aminophenylboronic acid (3APBA). researchgate.net DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and predict various properties. researchgate.net

One key aspect of boronic acids is the hybridization of the boron atom, which can be either trigonal (sp²) in the neutral form or tetrahedral (sp³) in the anionic boronate form that is prevalent at higher pH. researchgate.net DFT studies have compared the geometrical parameters of 3APBA with both sp² and sp³ hybridized boron atoms. These calculations show that the bonds in the molecule are slightly shorter when the boron atom is in the planar, sp² hybridized state. Upon changing to the tetrahedral sp³ conformation, bonds, such as the B-O bond, can elongate by approximately 0.1 Å. researchgate.net

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are also elucidated through DFT calculations. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. For poly(3-aminophenylboronic acid) (PAPBA), the HOMO-LUMO gap has been computationally studied to understand its potential as a sensor material. researchgate.net Adsorption of gas molecules onto the PAPBA chain can significantly alter this gap, thereby changing its electrical conductivity. researchgate.net

Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of these molecules. researchgate.net For 3APBA, the analysis of electronic transitions often shows that the lowest energy transition (S0→S1) primarily involves the transfer of an electron from the HOMO to the LUMO. researchgate.net

A computational investigation of all constitutional isomers of aminophenylboronic acid (APBA) at the MP2/aug-cc-pVDZ level of theory has provided insights into their relative energies and conformations. nih.gov For the 3-aminophenylboronic acid isomer, different conformers were optimized, considering various orientations of the amino and boronic acid groups. nih.gov The study also calculated the heats of formation for these conformers at the G3 level of theory. nih.gov

Table 1: Calculated Geometrical Parameters for 3-Aminophenylboronic Acid (3APBA) with sp² and sp³ Hybridized Boron (Note: This table is a representation of the type of data obtained from DFT studies as described in the text. Specific values would be dependent on the exact computational methods used.)

Parametersp² Hybridizationsp³ Hybridization
B-O Bond LengthShorterLonger
B-C Bond Length~1.56 ÅSlightly longer
O-B-O Angle~120°~109.5°
Molecular GeometryPlanar at BoronTetrahedral at Boron

Molecular Dynamics Simulations for Binding Interactions and Material Behavior

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the dynamic behavior of systems over time, providing valuable information on binding interactions and the properties of materials.

While specific MD simulation studies focusing solely on the binding of monomeric (3-Aminophenyl)boronic acid sulfate (B86663) are not extensively documented in the literature, the principles of boronic acid interactions and the behavior of related materials have been investigated computationally. The development of accurate force fields for boron-containing compounds is a crucial prerequisite for meaningful MD simulations. Recent work has focused on creating polarizable force fields, such as the atom-bond electronegativity equalization method (ABEEMσπ), to better simulate boronic acid interactions with biological molecules like proteins.

Computational studies have been performed on poly(3-aminophenylboronic acid) (PAPBA) to explore its potential as a sensor material. researchgate.net These studies, while not MD simulations in the classical sense of tracking particle trajectories over time, use computational methods to understand the material's behavior upon interaction with various analytes. For instance, the adsorption of air pollutant molecules on a PAPBA chain has been modeled to investigate changes in its electronic and optical properties. researchgate.net The binding of these molecules to the polymer can lead to significant changes in the material's conductivity, suggesting its utility in sensor applications. researchgate.net

The general principles of boronic acid-diol binding, which are fundamental to many applications of (3-Aminophenyl)boronic acid, are amenable to study by MD simulations. These simulations can provide insights into:

The conformational changes that occur in both the boronic acid and the diol upon binding.

The role of solvent molecules in the binding and unbinding process.

The free energy landscape of the binding process, which can be used to calculate binding affinities.

MD simulations are also a powerful tool for studying protein-protein interactions and can be applied to understand how proteins functionalized with (3-Aminophenyl)boronic acid might interact with glycosylated proteins. mdpi.comnih.gov These simulations can reveal the key amino acid residues involved in the interaction and the dynamics of the complex. mdpi.com

Modeling of Boronate Ester Formation and Stability

The formation of a reversible covalent bond between a boronic acid and a diol to form a boronate ester is a key reaction in many of the applications of (3-Aminophenyl)boronic acid. Computational modeling plays a significant role in understanding the mechanism and stability of this process.

The mechanism of boronate ester formation is influenced by several factors, including the pH of the solution, the pKa of the boronic acid, and the structure of the diol. nih.gov Computational models can help to elucidate the different mechanistic pathways. At a pH below the pKa of the boronic acid, the boron atom is in its neutral, trigonal sp² hybridized state. In this state, it can react with a diol through a condensation reaction. At a pH above the pKa, the boronic acid exists predominantly as the anionic, tetrahedral sp³ hybridized boronate, which is also reactive towards diols. nih.gov

Theoretical models have been proposed to describe the kinetics of boronate ester formation. For some aminophenylboronic acids, a mechanism involving a prior equilibrium followed by a rate-determining step has been suggested. researchgate.net This can involve the loss of a solvent molecule from the boronic acid, creating an intermediate that then reacts with the diol. researchgate.net Isotope effect studies, which can also be modeled computationally, can provide evidence for the involvement of proton transfer in the rate-determining step. researchgate.net

Computational studies can also be used to assess the stability of different boronate esters. The relative stability of boronate esters can be influenced by factors such as ring strain in the cyclic ester and the electronic properties of the substituents on the phenyl ring. DFT calculations can be used to compute the energies of the reactants, products, and transition states involved in boronate ester formation and hydrolysis, providing insights into the thermodynamics and kinetics of these processes.

The pKa of the boronic acid is a critical parameter affecting boronate ester stability, and this can be predicted using computational methods. nih.gov Electron-withdrawing groups on the phenyl ring generally lower the pKa, which can facilitate boronate ester formation at physiological pH. nih.gov The amino group in the meta position of (3-Aminophenyl)boronic acid influences its electronic properties and, consequently, its pKa and reactivity.

Table 2: Key Factors in Boronate Ester Formation and Stability Investigated by Computational Modeling

FactorDescriptionComputational Approach
pH and pKa The equilibrium between the neutral boronic acid and the anionic boronate is pH-dependent and crucial for reactivity.pKa prediction through quantum chemical calculations.
Reaction Mechanism Elucidation of the step-by-step process of ester formation, including intermediates and transition states.DFT calculations of reaction pathways and energy profiles.
Diol Structure The geometry and electronic properties of the diol affect the stability of the resulting boronate ester.Modeling of different boronate ester structures and calculation of their relative energies.
Solvent Effects The solvent can play a direct role in the reaction mechanism and influence the stability of the species involved.Implicit or explicit solvent models in DFT or MD simulations.

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The increasing demand for greener chemical processes has spurred research into more sustainable synthetic methods for producing (3-aminophenyl)boronic acid and its polymers. Traditional methods often rely on harsh conditions or expensive catalysts, prompting the development of more eco-friendly alternatives.

Another frontier is the use of electrochemical methods. The electropolymerization of 3-aminophenylboronic acid (APBA) has been successfully demonstrated in a non-aqueous ethylene (B1197577) glycol medium containing tetra-n-butylammonium fluoride (B91410) (TBAF). rsc.org This system is notable because it does not require the addition of exogenous protons, which are typically needed in traditional acidic aqueous solutions. rsc.org Instead, the necessary protons are generated in-situ through a reaction between the boronic acid group of APBA and the hydroxyl groups of the ethylene glycol solvent. rsc.org This makes ethylene glycol both the solvent and the proton source, streamlining the reaction setup and avoiding harsh acidic environments. rsc.org The resulting poly(3-aminophenylboronic acid) (PAPBA) forms as a cross-linked, nanoporous polymer membrane that adheres well to electrode surfaces. rsc.org

These novel routes represent a significant step towards more sustainable and efficient production of 3-APBA and its related polymers, aligning with the principles of green chemistry by reducing waste, catalyst loading, and the use of hazardous reagents. google.comrsc.orgucl.ac.uk

Exploration of Advanced Polymeric and Supramolecular Architectures

The unique structure of 3-APBA makes it an ideal monomer for creating advanced polymers and supramolecular assemblies with tailored properties. Researchers are exploring its use in creating complex, functional materials for applications ranging from drug delivery to energy storage.

A simple and effective route has been developed to prepare aminophenylboronic acid polymer nanoparticles (APB PNs) by reacting 3-APBA with formaldehyde (B43269) in an alkaline solution. nih.gov These nanoparticles exhibit glucose-responsive behavior; the binding of glucose to the boronic acid moieties causes the nanoparticles to swell. This mechanism has been harnessed for the controlled release of encapsulated molecules, such as the fluorescent dye Rhodamine 6G for glucose quantification and insulin (B600854) for therapeutic applications. nih.gov The release of insulin is particularly significant at glucose concentrations above 7 mM, highlighting its potential for developing smart drug delivery systems for diabetes management. nih.gov

Furthermore, the electropolymerization of 3-APBA can produce cross-linked nanoporous polymer membranes . rsc.org The process and resulting film properties are influenced by the ions in the electrolyte, with smaller cations facilitating the doping/dedoping process and improving the stability of the polymer film. rsc.org Such controlled architectures are crucial for developing advanced sensors and separation media. The principles of topochemical polymerization, which uses the confinement of a crystal lattice to control the polymer's structure, also offer future possibilities for creating highly ordered polymers from monomers like 3-APBA, potentially leading to materials with unique ladder or tubular topologies. rsc.org

Research AreaKey FindingsPotential ApplicationsCitations
Polymer Nanoparticles Glucose-responsive nanoparticles (APB PNs) created from 3-APBA and formaldehyde swell upon glucose binding.Glucose sensing, controlled insulin release for diabetes treatment. nih.gov
Self-Healing Polymers A conductive, self-healing hydrogel was synthesized from poly(aniline-co-3-aminophenylboronic acid) and PVA.Stabilizing silicon anodes in high-performance Li-ion batteries. acs.org
Nanoporous Membranes Electropolymerization of 3-APBA in ethylene glycol yields cross-linked, nanoporous polymer films.Advanced sensors, separation media, electrode coatings. rsc.org

Integration into Microfluidic and Lab-on-a-Chip Systems for Analytical Research

The ability of the boronic acid group to form reversible covalent bonds with cis-diol-containing compounds, such as saccharides, makes 3-APBA a powerful tool for analytical research. acs.orgsigmaaldrich.comacs.org Integrating 3-APBA-based recognition elements into microfluidic and lab-on-a-chip devices is a major frontier, aiming to create portable, rapid, and highly sensitive point-of-care diagnostic tools. mdpi.comnih.gov

One prominent application is in glucose sensing. Chemiresistive sensors have been developed using poly(3-aminophenylboronic acid)-functionalized single-walled carbon nanotubes (SWNTs) . rsc.org In these devices, 3-APBA is electropolymerized onto the surface of SWNTs. The binding of glucose or fructose (B13574) to the boronic acid groups alters the electrical resistance of the nanotube network, allowing for quantitative detection. rsc.org These sensors demonstrate a wide dynamic range and can be regenerated by lowering the pH, which reverses the boronic acid-diol binding. rsc.org

Another advanced application is the development of paper-based microfluidic platforms for glucose detection in complex biological samples like blood. researchgate.net In one such system, a specific area on a nitrocellulose membrane is functionalized with gold nanoparticles and 3-APBA. When a blood sample is applied, the microfluidic channel separates larger components like cells and proteins, allowing smaller glucose molecules to reach the detection zone. The interaction between glucose and the boronic acid is then measured using Surface-Enhanced Raman Spectroscopy (SERS), providing a glucose reading within minutes without extensive sample pretreatment. researchgate.net

The integration of 3-APBA is not limited to carbon-based materials. Phenylboronic acid-functionalized gold nanoclusters (APBA–Lys–AuNCs) , synthesized using lysozyme (B549824) as a template, have been used for the selective detection of dopamine (B1211576) via fluorescence quenching. rsc.org These examples showcase the versatility of 3-APBA in creating sophisticated analytical systems on micro-platforms, paving the way for next-generation portable diagnostics. nih.govrsc.org

Advanced Methodologies for Selective Chemical Transformations and Catalysis

Beyond its use as a structural monomer, (3-aminophenyl)boronic acid is central to the development of advanced catalytic methods and selective chemical transformations. The boronic acid moiety can either act as a catalyst itself or be the target of a catalytic reaction.

A significant area of research is the use of aryl boronic acids as Lewis acid catalysts for direct amidation , a green alternative to traditional methods that use stoichiometric activating agents. ucl.ac.uknih.gov Electron-deficient arylboronic acids, such as 3,4,5-trifluorobenzeneboronic acid, have been shown to be effective catalysts for the dehydrative condensation of carboxylic acids and amines. rsc.org The catalytic activity is driven by the Lewis acidity of the boron center. researchgate.net Current research focuses on designing novel boronic acids with enhanced acidity and stability to broaden the scope of this transformation, including for sterically hindered substrates. nih.govresearchgate.net

Conversely, the boronic acid group itself can be a target for selective modification. A novel catalytic method has been developed for the chemoselective primary amination of aryl boronic acids . nih.govnih.gov This reaction utilizes a phosphetane-based catalyst operating in a P(III)/P(V)=O redox cycle. nih.govresearchgate.net The catalyst captures the transient intermediate HNO, generated in situ from 2-nitropropane, and uses it to install a primary amino group directly onto the carbon atom bearing the boronic acid. nih.govnih.gov This method is highly chemoselective, preserving other reactive functional groups that might be present on the aromatic ring, thus providing direct access to highly functionalized primary arylamines from readily available arylboronic acids. nih.govresearchgate.net These advanced methodologies expand the synthetic utility of (3-aminophenyl)boronic acid, enabling more efficient and selective chemical processes.

Q & A

Q. What are the recommended storage conditions for (3-aminophenyl)boronic acid sulfate to ensure stability in laboratory settings?

this compound should be stored at 0–6°C to prevent decomposition. The compound is hygroscopic and sensitive to moisture, which can lead to hydrolysis of the boronic acid moiety. Storage in airtight containers under inert gas (e.g., nitrogen) is advised to minimize oxidation. Purity (>98%) is critical for reproducibility in experiments, as impurities can interfere with diol-binding or catalytic applications .

Q. What methods are used to synthesize this compound derivatives?

A common synthesis involves reacting 3-aminophenylboronic acid monohydrate with sulfuric acid in ethanol. For example, slow evaporation of a 1:1 molar mixture in ethanol yields crystalline derivatives suitable for X-ray analysis. The reaction requires strict stoichiometric control to avoid side products like uncomplexed boronic acid or over-sulfated species .

Q. How does this compound interact with diols in aqueous media?

The boronic acid group forms reversible cyclic boronate esters with 1,2- or 1,3-diols at physiological pH. This interaction is pH-dependent: at higher pH (≥8.5), the boronic acid is deprotonated, enhancing its Lewis acidity and binding affinity. The sulfate counterion stabilizes the anionic boronate complex, making it useful in saccharide-sensing applications. Binding constants (KaK_a) can be determined via pH titration or fluorescence quenching assays .

Advanced Research Questions

Q. How can this compound be integrated into non-enzymatic glucose sensors?

The compound is functionalized into conducting polymers (e.g., poly(3-aminophenyl boronic acid)) for electrochemical sensors. For example:

  • Composite fabrication : Mix with TiO₂ nanowires to enhance electron transfer.
  • Electrode modification : Electropolymerize onto gold nanoparticles (Au NPs) for increased surface area.
  • Selectivity optimization : Use molecular imprinting to exclude interferents like fructose. These sensors detect glucose via changes in electrical conductivity upon diol binding, achieving detection limits of 0.1–5 µM .

Q. How to characterize the hydrogen-bonding network in this compound crystals?

Single-crystal X-ray diffraction reveals a 3D supramolecular structure stabilized by:

  • O–H⋯O bonds between boronic acid and sulfate groups.
  • N–H⋯O interactions from the anilinium moiety.
  • N–H⋯N bonds with co-crystallized carboxylate anions. Refinement software (e.g., SHELXL) models hydrogen atoms using riding or restrained parameters. Thermal ellipsoid analysis confirms dynamic stability .

Q. How to resolve contradictions in binding affinity data for diol-containing biomolecules?

Discrepancies often arise from:

  • pH variability : Adjust buffers (e.g., phosphate vs. HEPES) to standardize conditions.
  • Counterion effects : Compare sulfate vs. hydrochloride salts, as sulfate enhances binding via charge stabilization.
  • Reversibility : Use isothermal titration calorimetry (ITC) to distinguish thermodynamic (ΔHΔH, ΔSΔS) from kinetic factors. Validate results with orthogonal methods like surface plasmon resonance (SPR) .

Q. What strategies improve sensitivity in tyrosinase activity detection using this compound?

A ratiometric fluorescence sensor can be designed by conjugating (3-aminophenyl)boronic acid to CdTe quantum dots (QDs). Tyrosinase oxidizes catechol substrates to o-quinones, which quench QD fluorescence via electron transfer. The boronic acid moiety enhances specificity for tyrosine-containing peptides. Key parameters:

  • Excitation/emission wavelengths : 360 nm (boronic acid) and 610 nm (QDs).
  • Limit of detection (LOD) : 0.02 U/mL .

Q. How to design molecularly imprinted polymers (MIPs) for protein recognition using this compound?

Electropolymerization on SPR sensor chips enables MIP fabrication:

  • Template immobilization : Adsorb bovine serum albumin (BSA) onto Au surfaces.
  • Polymerization : Deposit poly(3-aminophenyl boronic acid) via cyclic voltammetry (0.1–1.0 V, 20 cycles).
  • Template removal : Use SDS solution to extract BSA, creating cavities. The MIP achieves an LOD of 0.02 mg/mL for BSA, with cross-reactivity <5% against lysozyme .

Q. What role does this compound play in drug discovery?

As a bioisostere , it replaces carboxylates or phosphonates in protease inhibitors (e.g., HIV-1 protease). Rational design steps:

  • Docking studies : Identify binding pockets favoring boronate’s tetrahedral geometry.
  • Synthetic routes : Introduce via Suzuki-Miyaura coupling for late-stage diversification.
  • ADME optimization : Modify sulfate to improve solubility without compromising target affinity .

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Reactant of Route 2
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